molecular formula C7H4BrClN2 B1290257 2-Amino-3-bromo-5-chlorobenzonitrile CAS No. 914636-84-3

2-Amino-3-bromo-5-chlorobenzonitrile

Cat. No.: B1290257
CAS No.: 914636-84-3
M. Wt: 231.48 g/mol
InChI Key: BWYLAELWYGJTEX-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Biochemical Analysis

Biochemical Properties

2-Amino-3-bromo-5-chlorobenzonitrile plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For example, it may bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it may inhibit or activate enzymes by binding to their active sites, leading to changes in the catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or air. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic flux and metabolite levels. For example, this compound may inhibit enzymes involved in the breakdown of amino acids, resulting in the accumulation of specific metabolites. Additionally, this compound can interact with cofactors, such as NADH or ATP, influencing their availability and utilization in metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as tissue type and blood flow .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may localize to the mitochondria, affecting mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-5-chlorobenzonitrile typically involves the halogenation of 2-amino benzonitrile. One common method is the bromination of 2-amino-5-chlorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nitrile formation. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the nitrile group to amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as in the synthesis of heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Amines or other reduced forms of the compound.

Scientific Research Applications

2-Amino-3-bromo-5-chlorobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance its binding affinity to certain molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

    2-Amino-5-chlorobenzonitrile: Lacks the bromo substituent, which may affect its reactivity and applications.

    2-Amino-3-bromobenzonitrile:

    2-Amino-3,5-dibromobenzonitrile: Contains an additional bromo group, which can influence its chemical behavior and applications.

Uniqueness: 2-Amino-3-bromo-5-chlorobenzonitrile is unique due to the combination of amino, bromo, and chloro substituents on the benzene ring. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable for targeted synthesis and specialized applications in various fields.

Properties

IUPAC Name

2-amino-3-bromo-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYLAELWYGJTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607388
Record name 2-Amino-3-bromo-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-84-3
Record name 2-Amino-3-bromo-5-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-5-chlorobenzonitrile
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